molecular formula C14H12N2O5 B4163476 N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide

N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide

Cat. No. B4163476
M. Wt: 288.25 g/mol
InChI Key: PZTWAHGBGTWVEB-UHFFFAOYSA-N
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Description

Compounds like N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide belong to a class of organic compounds known as nitrophenyl compounds. These compounds contain a phenyl group, which is a ring of 6 carbon atoms attached to one or more nitro functional groups .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phenyl ring with a nitro group and a phenoxyacetamide group attached. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions, including reduction, substitution, and coupling reactions . The exact reactions and their mechanisms depend on the specific compound and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally . Other properties, such as polarity and reactivity, can be predicted based on the compound’s molecular structure .

Scientific Research Applications

Catalysis and Hydrolysis Studies

N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide has been studied for its role in catalysis, particularly in the hydrolysis of related compounds. Broxton (1981) examined the hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide in various buffer systems, highlighting the importance of understanding micellar catalysis in different reaction conditions. This research offers insights into the interactions of similar compounds in the presence of detergents and different pH conditions, crucial for industrial and biochemical applications (Broxton, 1981).

Synthesis of Related Compounds

Research into the synthesis of compounds related to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide, such as N-hydroxyacetaminophen, has been conducted to explore their potential as toxic metabolites. Gemborys, Gribble, and Mudge (1978) synthesized N-hydroxyacetaminophen and its phenolic sulfate conjugate, providing essential data for understanding the metabolic pathways and potential toxicity of related compounds (Gemborys, Gribble, & Mudge, 1978).

Biological Activity and Detoxification

In 2022, Girel et al. investigated bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides, including compounds structurally similar to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide. Their research revealed the formation of glucoside derivatives as detoxification products, highlighting the biological activity and potential applications of these compounds in understanding detoxification processes in various organisms (Girel et al., 2022).

Fungicidal Properties

Mukhtorov et al. (2019) studied the fungicidal properties of 2-amino-4-nitrophenol and its derivatives, including compounds structurally related to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide. Their research provides valuable insights into the fungicidal activity of these compounds against various phytopathogenic fungi, which can inform agricultural practices and the development of new fungicides (Mukhtorov et al., 2019).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some nitrophenyl compounds have been studied for their potential use as sensors for metal ions .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and the conditions under which they are handled. Some nitrophenyl compounds can be hazardous due to their reactivity or toxicity .

Future Directions

The study of nitrophenyl compounds is an active area of research, with potential applications in areas such as sensing, materials science, and medicinal chemistry . Future research may focus on developing new synthesis methods, studying new reactions, or exploring new applications for these compounds .

properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-13-8-10(16(19)20)6-7-12(13)15-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTWAHGBGTWVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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